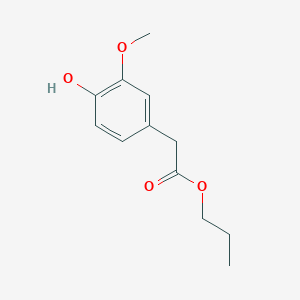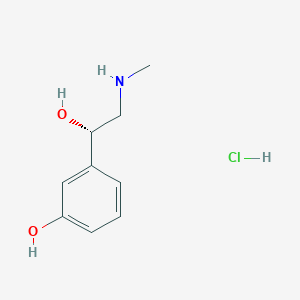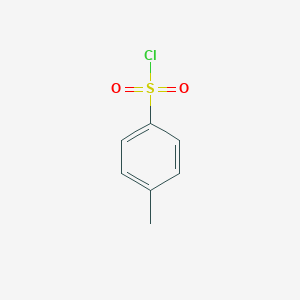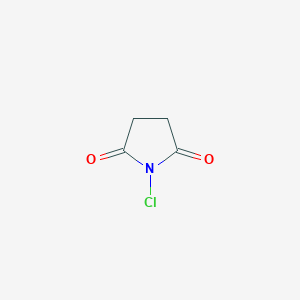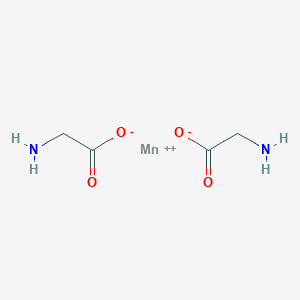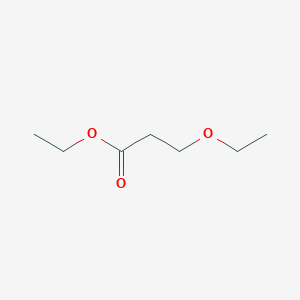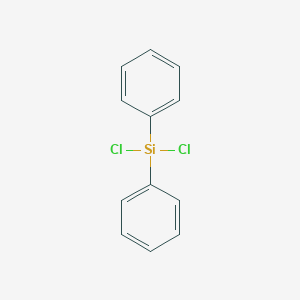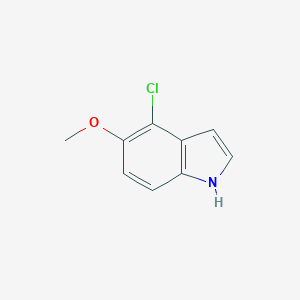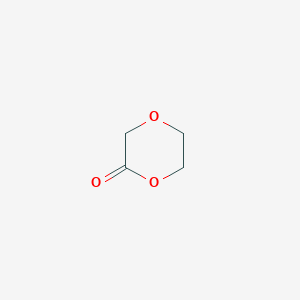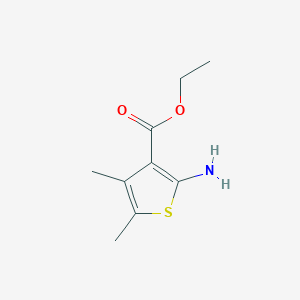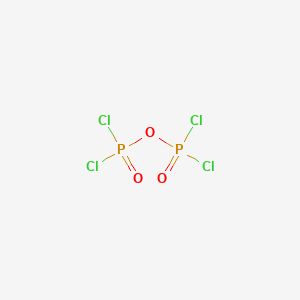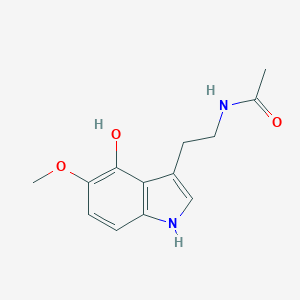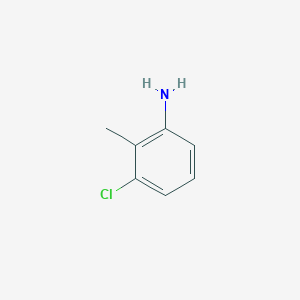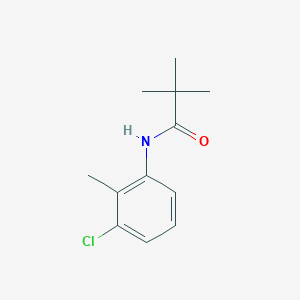
1,2-Dibromoethane-13C2
描述
Synthesis Analysis
The synthesis of 1,2-dibromoethane derivatives, including those labeled with carbon-13, typically involves the reaction of ethylene with bromine. Specific synthesis methods can vary depending on the desired isotopic labeling and the purity requirements. The synthesis and physicochemical studies on 1,2‐bisazolylethanes offer insights into the chemical shifts and properties of ethylene carbon atoms when reacted with bromine, indicating the versatility of 1,2-dibromoethane as a precursor for further chemical modifications (Torres et al., 1988).
Molecular Structure Analysis
The molecular structure of 1,2-dibromoethane derivatives has been extensively studied using techniques such as electron diffraction and NMR spectroscopy. These studies reveal the conformational compositions and molecular dimensions, providing a detailed understanding of the molecule's geometry and electronic structure. For instance, the molecular structures and compositions of related dibromotetrafluoroethane molecules have been investigated, showing a mixture of anti and gauche rotamers, which sheds light on the conformational preferences and structural dynamics of halogenated ethanes (Thomassen et al., 1992).
Chemical Reactions and Properties
1,2-Dibromoethane-13C2 participates in a variety of chemical reactions, serving as an alkylating agent, an intermediate in organic synthesis, and a precursor for generating more complex molecules. Its reactivity with nucleophiles, participation in elimination reactions, and role in cross-coupling reactions highlight its chemical versatility. Research on the metabolism of 1,2-dibromo-3-chloropropane, a structurally related compound, provides insights into the potential metabolic pathways and chemical transformations 1,2-dibromoethane-13C2 might undergo, including conjugation reactions and the formation of cyclic episulfonium ions, which are crucial for understanding its chemical behavior in biological systems and the environment (Dohn et al., 1988).
科学研究应用
Biological Activity and Carcinogenicity : 1,2-Dibromoethane has been found to bind to proteins, RNA, and DNA in various tissues, which may contribute to its biological activities, including carcinogenic properties (Hill, Shih, Johnston, & Struck, 1978).
Biodegradation Mechanisms : Research has shown distinct reductive dehalogenation mechanisms for 1,2-Dibromoethane in certain microbial cultures, aiding in understanding its biodegradation pathways in contaminated sites (Palau et al., 2023).
Genotoxicity and Biomarkers : The compound is associated with mutations, DNA damage, and increased micronuclei in cells, with 241 genes identified as potential biomarkers for its genotoxic action (Kim et al., 2006).
NMR Spectroscopy Applications : Selective population inversion (SPI) in NMR spectroscopy has been used to assign carbon-13 resonances and determine coupling constants in 1,2-dibromoethane-related compounds (Chalmers, Pachler, & Wessels, 1974).
Enhancing Biodegradation in Groundwater : The biodegradation of 1,2-dibromoethane in groundwater can be enhanced by adding ethane or propane gas with inorganic nutrients (Hatzinger, Streger, & Begley, 2015).
Gas Heat Capacity and Internal Rotation : Studies on the gas heat capacity of 1,2-dibromoethane have revealed potential barriers to internal rotation, providing insights into its physical properties (Gwinn & Pitzer, 1948).
Metabolic Activation in Drug Metabolism : Rat liver microsomes and hepatocytes can activate 1,2-dibromoethane to a free radical intermediate, indicating its role in drug metabolism (Tomasi et al., 1983).
Soil Persistence and Micropore Entrapment : 1,2-Dibromoethane persists in agricultural topsoils for years, showing resistance to mobilization and microbial degradation, with slow and temperature-dependent release (Steinberg, Pignatello, & Sawhney, 1987).
安全和危害
属性
IUPAC Name |
1,2-dibromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514625 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromoethane-13C2 | |
CAS RN |
33458-49-0 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromoethane-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



